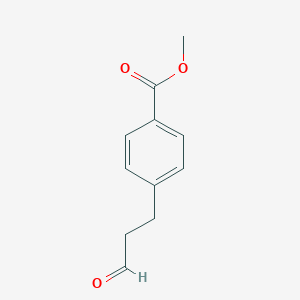

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves sequential steps of tritylation and acetylation, starting from the parent β-D-galactopyranose molecule. The process typically includes protection of the hydroxyl groups by acetyl groups and the hydroxyl group at the 6-position by a trityl group, facilitating subsequent glycosylation reactions (Kováč, Sokoloski, & Glaudemans, 1984). Additionally, the use of 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-D-galactopyranosyl bromide as a key intermediate for solid-phase synthesis highlights the synthetic utility of acetylated and tritylated galactopyranose derivatives (Bhattacharjee, Zissis, & Glaudemans, 1981).

Molecular Structure Analysis

Crystallographic studies of similar acetylated galactopyranosides provide insights into their three-dimensional structures. These molecules typically adopt a chair conformation for the pyranose ring, with acetyl groups positioned to minimize steric hindrance, thus influencing the overall molecular shape and reactivity (Srikrishnan & An, 1988). The specific arrangement of substituents around the pyranose ring is crucial for the subsequent chemical reactions and the synthesis of target molecules.

Chemical Reactions and Properties

Chemical reactions involving 1,2,3,4-tetra-O-acetyl-6-O-trityl-β-D-galactopyranose are characterized by its reactivity towards nucleophiles in glycosylation reactions. The protective groups (acetyl and trityl) can be selectively removed under controlled conditions, enabling the formation of glycosidic bonds with other sugar units or aglycones. This selectivity is essential for the stepwise construction of complex oligosaccharides (Kováč, Sokoloski, & Glaudemans, 1984).

Physical Properties Analysis

The physical properties of acetylated and tritylated galactopyranosides, such as solubility, melting point, and crystallinity, are significantly influenced by the nature and position of protective groups. These properties are crucial for the purification and characterization of these compounds. For instance, the introduction of acetyl and trityl groups increases hydrophobicity, affecting solubility in organic solvents, which is advantageous for certain synthetic and analytical procedures (Liu et al., 2005).

Scientific Research Applications

Synthesis and Characterization in Carbohydrate Chemistry

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose plays a crucial role in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. For instance, Bhattacharjee et al. (1981) demonstrated its use in the synthesis of 6-O-(6-O-β-d-galactopyranosyl-β-d-galactopyranosyl)-d-galactopyranose, highlighting its importance in the solid-phase synthesis of β-(1→6)-linked d-galactopyranans (Bhattacharjee, Zissis, & Glaudemans, 1981). Similarly, Kováč, Sokoloski, and Glaudemans (1984) utilized it in synthesizing and characterizing methyl 6-O-α- and -β-d-galactopyranosyl-β-d-galactopyranoside, further elucidating its role in carbohydrate research (Kováč, Sokoloski, & Glaudemans, 1984).

Role in Oligosaccharide Synthesis

This compound has also been pivotal in the synthesis of various oligosaccharides. Ohlsson and Magnusson (2000) explored its transformation into different galabioside derivatives, showcasing its versatility in synthesizing galabiose-containing oligosaccharides (Ohlsson & Magnusson, 2000).

Application in Structural Analysis and Conformational Studies

In addition to synthesis, this compound is integral in structural and conformational analysis within carbohydrate chemistry. Tomić et al. (1995) used it in the synthesis and structural analysis of plant hormone-related compounds, providing insights into the molecular structure and dynamics of these compounds (Tomić et al., 1995).

Key Intermediate in Various Syntheses

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose serves as a key intermediate in various syntheses. For example, Srikrishnan and An (1988) utilized it in synthesizing phenyl-2-fluoro-2-deoxy-α-D-galactopyranoside, an inhibitor of α-2-L-fucosyl transferase, highlighting its importance in the field of enzymology and inhibitor design (Srikrishnan & An, 1988).

Contribution to Methodological Advances

This compound has also contributed to methodological advances in carbohydrate chemistry. Vogel et al. (2007) synthesized various cyanoethylidene derivatives from it, showcasing its application in glycosylation reactions and the synthesis of complex carbohydrate structures (Vogel et al., 2007).

properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-UNKWROQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-8-ol](/img/structure/B53653.png)

![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)